molecular formula C16H17N3 B11764299 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline

3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline

Cat. No.: B11764299
M. Wt: 251.33 g/mol
InChI Key: OLLSJOABQGIRFX-UHFFFAOYSA-N
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Description

3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline is a compound that features a benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline typically involves the formation of the benzimidazole ring followed by the introduction of the aniline moiety. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. Subsequent alkylation with a suitable alkyl halide introduces the ethyl group, and finally, the aniline group is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides or acyl halides for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and processes, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of the benzimidazole core with the aniline moiety and the ethyl linker. This unique structure imparts specific properties that can be exploited in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

3-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline

InChI

InChI=1S/C16H17N3/c1-11-5-7-14-15(9-11)19-16(18-14)8-6-12-3-2-4-13(17)10-12/h2-5,7,9-10H,6,8,17H2,1H3,(H,18,19)

InChI Key

OLLSJOABQGIRFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCC3=CC(=CC=C3)N

Origin of Product

United States

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